N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride
Description
N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyridine ring
Properties
IUPAC Name |
N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S.2ClH/c1-20(12-4-8-18-10-12)16(22)14-13(5-9-23-14)19-15(21)11-2-6-17-7-3-11;;/h2-3,5-7,9,12,18H,4,8,10H2,1H3,(H,19,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNKUHXWIVJBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=NC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes. The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts . The final step involves the formation of the pyridine ring and the coupling of all three rings to form the target compound. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for cross-coupling reactions). Reaction conditions typically involve specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the rings.
Scientific Research Applications
N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is explored for its use in the development of new materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrrolidine, thiophene, and pyridine rings. Examples include:
- N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide
- N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;monohydrochloride
Uniqueness
The uniqueness of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
